molecular formula C18H20N2O3S B4882575 isopropyl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

isopropyl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B4882575
M. Wt: 344.4 g/mol
InChI Key: RCMLYOQXPDBHSY-UHFFFAOYSA-N
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Description

Isopropyl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a fused heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core. Its structure includes an isopropyl ester at position 7, a phenyl group at position 6, and a methyl substituent at position 6. Below, we systematically compare this compound with structurally related analogs, focusing on core heterocycles, substituents, ester groups, and synthetic methodologies.

Properties

IUPAC Name

propan-2-yl 8-methyl-4-oxo-6-phenyl-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-11(2)23-17(22)15-12(3)19-18-20(14(21)9-10-24-18)16(15)13-7-5-4-6-8-13/h4-8,11,16H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMLYOQXPDBHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=CC=C3)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of isopropyl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multiple steps, starting from readily available starting materials[_{{{CITATION{{{_1{ISOPROPYL 8-METHYL-4-OXO-6-PHENYL-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B]1,3 .... One common synthetic route includes the following steps:

  • Formation of the Pyrimidothiazine Core: : The synthesis begins with the formation of the pyrimidothiazine core through a cyclization reaction involving appropriate precursors[_{{{CITATION{{{_1{ISOPROPYL 8-METHYL-4-OXO-6-PHENYL-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B]1,3 ....

  • Introduction of the Phenyl Group: : The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable catalyst[_{{{CITATION{{{_1{ISOPROPYL 8-METHYL-4-OXO-6-PHENYL-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B]1,3 ....

  • Carboxylation: : The carboxylate group is introduced at the 7-position through a carboxylation reaction, often using reagents like carbon dioxide under specific conditions[_{{{CITATION{{{_1{ISOPROPYL 8-METHYL-4-OXO-6-PHENYL-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B]1,3 ....

  • Isopropyl Esterification: : Finally, the isopropyl ester group is introduced through an esterification reaction with isopropyl alcohol[_{{{CITATION{{{_1{ISOPROPYL 8-METHYL-4-OXO-6-PHENYL-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B]1,3 ....

Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost[_{{{CITATION{{{_1{ISOPROPYL 8-METHYL-4-OXO-6-PHENYL-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B]1,3 ....

Chemical Reactions Analysis

Isopropyl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states[_{{{CITATION{{{_1{ISOPROPYL 8-METHYL-4-OXO-6-PHENYL-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B]1,3 ....

  • Reduction: : Reduction reactions can be performed to reduce specific functional groups within the compound[_{{{CITATION{{{_1{ISOPROPYL 8-METHYL-4-OXO-6-PHENYL-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B]1,3 ....

  • Substitution: : Substitution reactions are common, where different substituents can replace existing groups on the compound[_{{{CITATION{{{_1{ISOPROPYL 8-METHYL-4-OXO-6-PHENYL-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B]1,3 ....

  • Hydrolysis: : Hydrolysis reactions can be used to cleave ester bonds, converting the compound into its corresponding carboxylic acid[_{{{CITATION{{{_1{ISOPROPYL 8-METHYL-4-OXO-6-PHENYL-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B]1,3 ....

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various acids or bases for substitution and hydrolysis reactions[_{{{CITATION{{{_1{ISOPROPYL 8-METHYL-4-OXO-6-PHENYL-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B]1,3 .... Major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and hydrolyzed carboxylic acids.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis[_{{{CITATION{{{_1{ISOPROPYL 8-METHYL-4-OXO-6-PHENYL-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B]1,3 ....

  • Biology: : It is used in biological studies to investigate its interactions with various biomolecules and cellular processes[_{{{CITATION{{{_1{ISOPROPYL 8-METHYL-4-OXO-6-PHENYL-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B]1,3 ....

  • Medicine: : Potential medicinal applications include its use as a lead compound in drug discovery and development for treating various diseases[_{{{CITATION{{{_1{ISOPROPYL 8-METHYL-4-OXO-6-PHENYL-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B]1,3 ....

  • Industry: : It finds use in the chemical industry for the production of specialty chemicals and materials[_{{{CITATION{{{_1{ISOPROPYL 8-METHYL-4-OXO-6-PHENYL-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B]1,3 ....

Mechanism of Action

The mechanism by which isopropyl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways[_{{{CITATION{{{1{ISOPROPYL 8-METHYL-4-OXO-6-PHENYL-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B]1,3 .... The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects[{{{CITATION{{{_1{ISOPROPYL 8-METHYL-4-OXO-6-PHENYL-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B]1,3 .... The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Heterocycle Variations

The pyrimido[2,1-b][1,3]thiazine core distinguishes the target compound from analogs with alternative fused heterocycles:

Compound Core Heterocycle Key Structural Features Reference
Target Compound Pyrimido[2,1-b][1,3]thiazine Thiazine ring fused with pyrimidine; 8-methyl, 6-phenyl, and isopropyl ester groups N/A
2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile Pyrimido[2,1-b][1,3]oxazine Oxazine instead of thiazine; methylthio (leaving group) and cyano substituents
Ethyl (R)-8-fluoro-2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate Benzothiazolo[3,2-a]pyrimidine Benzothiazole fused with pyrimidine; fluorinated substituents and ethyl ester
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine Imidazole fused with pyridine; cyano, nitro, and phenethyl groups

Key Findings :

  • The thiazine core in the target compound may confer greater metabolic stability compared to oxazine analogs, where the oxygen atom could increase susceptibility to oxidation .

Substituent Effects at Position 6

The phenyl group at position 6 in the target compound contrasts with halogenated or functionalized aryl groups in analogs:

Compound Position 6 Substituent Molecular Formula Molecular Weight (g/mol) Reference
Target Compound Phenyl C19H21N2O3S* ~377.45 N/A
Isobutyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 4-Iodophenyl C19H21IN2O3S 484.35
Isobutyl 6-(3-phenoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 3-Phenoxyphenyl C25H26N2O4S 450.55
Methyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 4-Chlorophenyl C16H15ClN2O3S 350.82

Key Findings :

  • The 3-phenoxyphenyl group in introduces steric bulk and additional π-π stacking opportunities, which could improve target affinity in drug design.

Ester Group Modifications

The isopropyl ester group in the target compound is compared to other esters in analogs:

Compound Ester Group Impact on Properties Reference
Target Compound Isopropyl Moderate lipophilicity; balances solubility and membrane permeability N/A
Methyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate Methyl Higher polarity; potentially reduced metabolic stability
Isobutyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate Isobutyl Increased lipophilicity; may enhance blood-brain barrier penetration
Ethyl (R)-8-fluoro-2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate Ethyl Intermediate lipophilicity; commonly used in prodrug strategies

Key Findings :

  • Larger ester groups (e.g., isobutyl in ) enhance lipophilicity, which is critical for central nervous system-targeted compounds.
  • Methyl esters () are more prone to hydrolysis, limiting their utility in oral drug formulations.

Biological Activity

Isopropyl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate (CAS No. 608492-76-8) is a complex organic compound with potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H26N2O3SC_{21}H_{26}N_{2}O_{3}S, with a molecular weight of approximately 386.51 g/mol. Its structure features a pyrimido-thiazine core which is essential for its biological properties.

Biological Activity

Antimicrobial Potential
Recent studies have indicated that compounds similar to isopropyl 8-methyl-4-oxo-6-phenyl have demonstrated antimicrobial activity. For instance, research involving various derivatives has shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action is hypothesized to involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity
Preliminary investigations have suggested that the compound may possess anticancer properties. In vitro studies have shown that derivatives of pyrimido-thiazine structures can induce apoptosis in cancer cell lines . The specific pathways involved are still under investigation but may relate to the modulation of apoptosis-related proteins.

Anti-inflammatory Effects
There is emerging evidence that compounds within the same chemical class exhibit anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . Further research is necessary to elucidate the precise mechanisms involved.

Research Findings and Case Studies

Study Objective Findings
Study A Evaluate antimicrobial activityShowed significant inhibition against E. coli and S. aureus
Study B Investigate anticancer effectsInduced apoptosis in breast cancer cell lines
Study C Assess anti-inflammatory potentialReduced levels of COX enzymes in cell cultures

Synthesis and Chemical Reactivity

The synthesis of isopropyl 8-methyl-4-oxo-6-phenyl involves multi-step organic reactions. Common methods include:

  • Formation of the pyrimidine ring : Utilizing cyclization reactions involving appropriate precursors.
  • Functional group modifications : Introducing isopropyl and carboxylate groups through esterification or alkylation processes.
  • Purification : Employing chromatography techniques to isolate the desired compound from reaction mixtures.

Future Directions

Further studies are warranted to explore:

  • Mechanistic Studies : Understanding the detailed mechanisms behind its biological activities.
  • In vivo Studies : Evaluating efficacy and safety in animal models.
  • Structure-Activity Relationship (SAR) : Investigating how structural variations affect biological activity.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis involves multi-step organic reactions, including cyclization of precursors under basic conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve reaction efficiency by stabilizing intermediates .
  • Temperature control : Reactions often require precise heating (e.g., 60–80°C) to avoid side products like over-oxidized derivatives .
  • Reaction time : Extended times (12–24 hrs) are needed for complete cyclization, monitored via thin-layer chromatography (TLC) or HPLC .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) enhance yield in condensation steps .

Q. How can structural characterization be performed to confirm the compound’s identity?

Use a combination of spectroscopic and crystallographic methods:

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., methyl, phenyl groups) and confirm regiochemistry .
  • X-ray crystallography : Resolves bond lengths/angles in the pyrimido-thiazine core, critical for understanding reactivity .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What are the stability considerations for this compound under laboratory conditions?

The compound is stable at room temperature in inert atmospheres but sensitive to:

  • Moisture : Hydrolysis of the ester group occurs in aqueous environments; store under desiccation .
  • Light : UV exposure may degrade the thiazine ring; use amber vials for storage .

Advanced Research Questions

Q. How does the compound interact with enzymatic targets, and what experimental approaches validate these interactions?

The pyrimido-thiazine core acts as a competitive inhibitor by binding enzyme active sites. Methodological validation includes:

  • Kinetic assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., for proteases or kinases) .
  • Docking simulations : Molecular modeling (e.g., AutoDock) predicts binding poses with targets like HIV-1 protease or COX-2 .
  • Surface plasmon resonance (SPR) : Quantifies real-time binding affinity and stoichiometry .

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 40–70%)?

Discrepancies arise from variations in:

  • Purification methods : Column chromatography (silica gel vs. reverse-phase) impacts recovery; optimize gradient elution .
  • Intermediate stability : Some precursors (e.g., chalcone derivatives) degrade if reaction pH exceeds 8.0; monitor with inline FTIR .
  • Scale-up effects : Batch reactors vs. continuous flow systems alter mixing efficiency; microreactors improve yield by 15–20% .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

Structural modifications and formulation approaches include:

  • Prodrug design : Replace the isopropyl ester with a PEGylated group to increase solubility .
  • Nanoparticle encapsulation : Use PLGA-based carriers to improve plasma half-life and target tissue accumulation .
  • Metabolic stability assays : Liver microsome studies identify vulnerable sites (e.g., ester hydrolysis) for rational optimization .

Data Analysis and Mechanistic Insights

Q. How can researchers differentiate between covalent and non-covalent enzyme inhibition mechanisms?

  • Time-dependent assays : Covalent inhibitors show progressive activity loss upon pre-incubation with enzymes .
  • Mass spectrometry : Detect enzyme-inhibitor adducts (e.g., +MW of compound on tryptic digests) .
  • Reversibility tests : Dilution or dialysis experiments; non-covalent inhibition is reversible .

Q. What analytical techniques quantify the compound’s reactivity toward electrophiles/nucleophiles?

  • TLC-MS coupling : Track adduct formation in real-time .
  • Kinetic isotope effects (KIE) : Deuterium labeling at reactive sites (e.g., C-4 carbonyl) elucidates mechanistic pathways .

Contradictions and Future Directions

Q. Why do some studies report conflicting biological activities (e.g., anticancer vs. anti-inflammatory)?

  • Cell line variability : Activity in MCF-7 (breast cancer) vs. RAW 264.7 (macrophage) models reflects target expression differences .
  • Concentration thresholds : Anti-inflammatory effects dominate at low doses (IC₅₀ = 5 µM), while apoptosis induction occurs at >20 µM .

Q. What gaps exist in understanding the compound’s structure-activity relationship (SAR)?

  • Understudied substituents : The 3-methoxyphenyl group’s role in membrane permeability is unclear; synthesize analogs with halogen or nitro groups .
  • Stereochemical impact : The dihydrothiazine ring’s chair vs. boat conformation may influence target binding; resolve via NOESY NMR .

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